Product packaging for rpoC2 protein(Cat. No.:CAS No. 147651-75-0)

rpoC2 protein

Cat. No.: B1176022
CAS No.: 147651-75-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The rpoC2 protein is a nucleus-encoded, plastid-localized β″-subunit of the plastid-encoded RNA polymerase (PEP) complex, a crucial bacterial-like enzyme in plant chloroplasts . PEP is responsible for transcribing the majority of photosynthesis-related genes in mature chloroplasts, with its core catalytic subunits (α, β, β′, and β″) encoded by the plastid genes rpoA , rpoB , rpoC1 , and rpoC2 , respectively . As an essential component of the PEP transcription machinery, the this compound is indispensable for chloroplast development and biogenesis . Research demonstrates that the loss of function of the rpoC2 gene results in a photosynthetically defective, albino phenotype due to the complete disruption of PEP activity, which in turn prevents the expression of key photosynthetic genes . The expression and proper function of rpoC2 are critical for studies on photosynthesis, chloroplast development, and plant responses to environmental stimuli . Furthermore, its expression is regulated by nuclear-encoded factors, including pentatricopeptide repeat (PPR) proteins and mTERF proteins, which are involved in the post-transcriptional regulation of rpoC2 mRNA, such as RNA editing and splicing . This protein is presented for research applications only, including the investigation of chloroplast gene expression networks, plant organellar transcription mechanisms, and the molecular basis of photosynthetic efficiency.

Properties

CAS No.

147651-75-0

Molecular Formula

C9H18N2O2

Synonyms

rpoC2 protein

Origin of Product

United States

Molecular Architecture and Functional Domains of Rpoc2 Protein

Gene Organization and Transcriptional Units

The gene encoding the rpoC2 protein is located within the plastid genome, where it is an essential component of the plastid-encoded RNA polymerase (PEP) apparatus. royalsocietypublishing.orgnih.govnih.gov Its expression is tightly coordinated with other subunits of this complex through a specific gene arrangement.

rpoB-rpoC1-rpoC2 Operon Structure

In higher plants, the genes for the core subunits of the PEP are typically organized into distinct transcriptional units. royalsocietypublishing.orgoup.com The rpoC2 gene is part of a large operon that also includes the rpoB and rpoC1 genes. oup.commdpi.comroyalsocietypublishing.org This rpoB-rpoC1-rpoC2 operon structure ensures the co-transcription of the genes encoding the β, β', and β'' subunits of the PEP, respectively. royalsocietypublishing.orgmdpi.comwikipedia.org This arrangement is a conserved feature inherited from the cyanobacterial ancestor of chloroplasts. royalsocietypublishing.org The rpoA gene, which codes for the α subunit, is located in a separate operon, often clustered with genes for ribosomal proteins. oup.com The transcription of the rpoB operon itself is generally carried out by the nuclear-encoded plastid RNA polymerase (NEP). mdpi.comroyalsocietypublishing.org

Intercistronic Regions and Processing

As the rpoB-rpoC1-rpoC2 genes are transcribed into a single polycistronic mRNA molecule, processing is required to allow for the translation of the individual protein subunits. The regions between the coding sequences are known as intercistronic regions. In plastids, polycistronic mRNAs are efficiently translated, suggesting robust processing mechanisms. nih.gov Being the last gene in the operon, the expression of rpoC2 can be dependent on the correct transcription and processing of the entire operon. nih.gov While specific processing details for this operon are intricate, studies on other chloroplast operons have identified functional intercistronic expression elements (IEE) that can facilitate the expression of downstream genes in a synthetic operon. nih.gov This suggests that specific sequences within the intercistronic regions of the rpoB operon are crucial for regulating the translation of rpoC1 and rpoC2.

Protein Subunit Characteristics and Assembly within PEP

The this compound is a fundamental subunit of the PEP, a multi-component enzyme responsible for transcribing a majority of genes within the chloroplast, particularly those related to photosynthesis. nih.gov

Identity as the Beta'' Subunit (β'')

The rpoC2 gene encodes the beta-double-prime (β'') subunit of the plastid-encoded RNA polymerase. royalsocietypublishing.orgnih.govwikipedia.orguniprot.org This subunit, along with α, β, and β', forms the core of the PEP enzyme. royalsocietypublishing.orgroyalsocietypublishing.org The β'' subunit is believed to be involved in DNA binding. royalsocietypublishing.orgoup.com

From an evolutionary perspective, the β' and β'' subunits in plastids are the result of a gene split. In most bacteria, a single rpoC gene encodes the entire β' subunit. wikipedia.org However, in cyanobacteria and chloroplasts, this gene is divided into rpoC1 and rpoC2, encoding the β' and β'' subunits, respectively. oup.compnas.orgebi.ac.uk The this compound corresponds to the C-terminal portion of the ancestral bacterial RpoC subunit. ebi.ac.uk

Integration into the PEP Core Enzyme

The assembly of the PEP complex is a critical step for chloroplast biogenesis and function. royalsocietypublishing.org The core enzyme, consisting of a dimer of the α subunit (encoded by rpoA), one β subunit (rpoB), one β' subunit (rpoC1), and one β'' subunit (rpoC2), forms the catalytic center of the polymerase. royalsocietypublishing.orgroyalsocietypublishing.org This core complex then associates with various nuclear-encoded proteins known as PEP-associated proteins (PAPs), which are essential for the stability and regulatory functions of the final holoenzyme. nih.govrcsb.org Cryo-electron microscopy studies have shown that the PAPs encase the core polymerase, forming extensive interactions that likely promote the assembly and stability of the complex. nih.govrcsb.org Deletion of the rpoC2 gene, and thus the absence of the β'' subunit, leads to a loss of PEP activity and results in photosynthetically defective plants. nih.govnih.gov Interestingly, research indicates that a fully assembled PEP complex is not restricted to mature chloroplasts in the light but can also be detected in non-photosynthetic plastids like etioplasts and proplastids found in dark-grown seedlings. nih.gov

Conserved Amino Acid Motifs and Structural Domains

The this compound contains several conserved domains that are crucial for its function as part of the RNA polymerase complex. These domains are hallmarks of the DNA-dependent RNA polymerase family.

Analysis of the this compound sequence has identified several conserved domains, including those designated by Pfam as pfam00623, pfam04983, and pfam04997, which are characteristic of DNA-dependent RNA polymerase subunits. researchgate.net The InterPro database classifies the this compound into a family (IPR012756) that corresponds to the C-terminal region of the bacterial β' subunit, emphasizing its role in the polymerase structure. ebi.ac.uk These domains are integral to the enzyme's catalytic activity, which involves the transcription of DNA into RNA. uniprot.org The structure of the complete PEP complex reveals that the subunits, including β'', create a channel for the DNA template and the nascent RNA transcript. nih.govrcsb.org The β'' subunit itself contains a zinc-binding motif, a feature often associated with protein-nucleic acid interactions. uniprot.org In some plant species, the primary transcript of the rpoC2 gene undergoes RNA editing, where specific cytidine (B196190) residues are converted to uridine, leading to changes in the amino acid sequence. These modifications can be critical for the proper folding and function of the protein, sometimes affecting conserved domains. preprints.org

DNA-Directed RNA Polymerase Beta'' Subunit Homology Domains

The this compound is designated as the beta'' (β'') subunit in the context of chloroplasts and plastids. ebi.ac.ukjcvi.org It exhibits significant homology to the C-terminal region of the rpoC gene product in most other bacteria, which is known as the beta' (β') subunit. ebi.ac.ukjcvi.orgnih.gov In cyanobacteria and chloroplasts, the bacterial rpoC gene is split into two separate genes, rpoC1 and rpoC2. nih.govasm.org The rpoC1 gene product corresponds to the N-terminal portion of the bacterial β' subunit, while the rpoC2 gene product aligns with the C-terminal portion. nih.govasm.org

This evolutionary divergence highlights a unique structural arrangement in the RNA polymerase of these organisms. nih.gov The rpoC2 subunit, along with rpoC1 (also known as the gamma subunit in cyanobacteria or the beta' subunit in chloroplasts), functionally replaces the single large β' subunit found in other eubacteria like Escherichia coli. ebi.ac.ukjcvi.orgebi.ac.uk This division of the β' subunit's functions between two distinct proteins is a key characteristic of the transcriptional machinery in cyanobacteria and chloroplasts. nih.govasm.org

The homology domains within rpoC2 are critical for its role in the assembly and function of the RNA polymerase complex. These regions are structurally conserved and participate in interactions with other subunits and the DNA template.

Table 1: Homology of rpoC2 Subunit

Organism GroupGene(s)Corresponding Bacterial SubunitDesignation of rpoC2 Product
Most BacteriarpoCBeta' (β')Not Applicable
CyanobacteriarpoC1 and rpoC2Beta' (β')Beta' (β') (confusingly)
Chloroplasts/PlastidsrpoC1 and rpoC2Beta' (β')Beta'' (β'')

Zinc-Binding Motifs

A notable feature of the this compound's architecture is the presence of zinc-binding motifs. uniprot.org These motifs are specific patterns of amino acid residues, typically including cysteine or histidine, that coordinate with a zinc ion to form a stable structural domain known as a zinc finger. nih.govebi.ac.uk While the term "zinc finger" originally described a specific DNA-binding structure, it is now used more broadly for various small, zinc-stabilized protein domains. nih.gov

In many proteins, zinc finger domains are directly involved in binding to DNA or RNA, or they can mediate protein-protein interactions. ebi.ac.uknih.gov The presence of these motifs within the rpoC2 subunit suggests their importance in the structural integrity and function of the RNA polymerase. The zinc ions help to stabilize the fold of the domain, which is crucial for its interaction with other molecules. nih.gov Research on a chloroplast protein with RanBP2-type zinc finger motifs, OZ1, has shown its essential role in RNA editing, highlighting the diverse functions of zinc finger domains within organelles. plos.org

Regions Involved in Catalytic Activity

The rpoC2 subunit is an integral part of the catalytic core of the RNA polymerase. frontiersin.orgebi.ac.uk The active site of the multi-subunit RNA polymerase, where the synthesis of the RNA chain occurs, is located within a channel formed by the different subunits. ebi.ac.uk The this compound contributes to the formation of this channel and contains regions that are directly or indirectly involved in the catalytic process of transcription. ebi.ac.ukstring-db.org

Table 2: Functional Aspects of rpoC2 Domains

Domain/MotifPrimary Function
Beta'' Homology DomainStructural component corresponding to the C-terminal of bacterial β' subunit, essential for the core enzyme assembly. ebi.ac.uknih.gov
Zinc-Binding MotifStructural stabilization and potential role in molecular interactions. uniprot.orgnih.gov
Catalytic RegionsContributes to the formation of the active site channel and DNA binding. ebi.ac.ukoup.com

Mechanism of Action in Chloroplast Transcription

Catalytic Role in RNA Synthesis

Within the PEP complex, the core subunits, including rpoC2, form the catalytic machinery responsible for the polymerization of ribonucleotides into a growing RNA chain. This process, known as transcription, involves reading the DNA template strand and synthesizing a complementary RNA molecule according to base pairing rules. The core RNA polymerase complex, consisting of the α, β, β', and β'' (rpoC2) subunits, is capable of transcription elongation and termination. However, for the initiation of transcription at specific promoter sites, the core enzyme requires association with sigma factors. The catalytic activity involves the formation of phosphodiester bonds between incoming nucleotide triphosphates (ATP, GTP, CTP, and UTP), utilizing the energy released from the cleavage of high-energy phosphate (B84403) bonds.

Interactions with DNA Template

The PEP complex, containing the rpoC2 subunit, interacts directly with the chloroplast DNA template to carry out transcription. These interactions are crucial for recognizing specific gene regions and facilitating the movement of the polymerase along the DNA.

The PEP holoenzyme, formed by the association of the core subunits (including rpoC2) with a sigma factor, recognizes specific bacterial-type promoters on the chloroplast DNA, typically containing -10 and -35 consensus elements. wikipedia.org This recognition is the initial step in transcription. Following promoter binding, the DNA double helix is unwound, forming a transcription bubble, and RNA synthesis begins. During the elongation phase, the PEP complex moves along the DNA template, unwinding the DNA ahead and re-annealing it behind, while continuously adding ribonucleotides to the growing RNA chain. The rpoC2 subunit, as part of the core enzyme, contributes to the stability and processivity of the elongation complex.

DNA-Binding Specificity within Chloroplast DNA

Coordination with Nuclear-Encoded Plastid RNA Polymerase (NEP)

Chloroplast transcription is regulated by the coordinated action of both PEP and NEP. These two polymerases have distinct roles and promoter specificities, and their activities are integrated to ensure proper chloroplast development and function. nih.govfishersci.ca

PEP, containing the rpoC2 subunit, recognizes bacterial-type promoters with conserved -10 and -35 elements, similar to those recognized by bacterial RNA polymerases. The specificity of PEP promoter recognition is largely determined by the sigma factor associated with the core enzyme. fishersci.cawikipedia.orgnih.gov In contrast, NEP, a single-subunit, phage-type RNA polymerase, recognizes distinct types of promoters that share sequence similarity with plant mitochondrial promoters and often contain a conserved YRTA motif. fishersci.cawikipedia.org This differential promoter recognition allows for the selective transcription of different sets of genes by each polymerase.

PEP and NEP have both overlapping and non-overlapping transcriptional functions within the chloroplast. Generally, PEP is the primary polymerase for transcribing photosynthesis-related genes (Class I genes), which are highly expressed in mature chloroplasts. fishersci.canih.gov NEP, on the other hand, is mainly responsible for transcribing housekeeping genes, including the genes encoding the core subunits of PEP (rpoA, rpoB, rpoC1, and rpoC2), particularly during early chloroplast development or in non-green plastids. nih.govnih.gov Many plastid genes, however, have promoters recognized by both PEP and NEP (Class II genes), allowing for their transcription by either polymerase depending on the developmental stage or environmental conditions. fishersci.canih.gov A smaller set of genes (Class III genes), including the rpoB operon (which contains rpoC1 and rpoC2), are transcribed exclusively by NEP. nih.gov This division of labor and the ability of some genes to be transcribed by both polymerases highlight the intricate regulatory network controlling gene expression in chloroplasts. The activity of NEP is generally higher in early leaf development and non-green plastids, while PEP activity increases during chloroplast maturation. A switch in polymerase usage from NEP to PEP occurs during chloroplast biogenesis, and this transition can be influenced by factors such as tRNA-Glu, which can inhibit NEP activity.

Polymerase TypeSubunit CompositionGenes Encoded ByPrimary TranscriptsPromoter RecognitionActivity Profile
PEPMulti-subunit (RpoA, RpoB, RpoC1, RpoC2 core + sigma factors + PAPs)Plastid (core), Nuclear (sigma factors, PAPs)Photosynthesis-related genes (Class I), some housekeeping (Class II), rRNAs, most tRNAs, mRNAsBacterial-type (-10 and -35 elements), sigma factor dependentHigh in mature chloroplasts, increases during maturation
NEPSingle-subunitNuclearHousekeeping genes (Class III), some housekeeping (Class II), rpo genesDistinct promoters (e.g., YRTA motif), phage-typeHigh in non-green plastids and early development

Regulation of Rpoc2 Protein Expression and Activity

Transcriptional Control Mechanisms

Transcription of the plastid genome, including the rpoC2 gene, is carried out by two main RNA polymerases: the plastid-encoded RNA polymerase (PEP), which includes the rpoC2 subunit, and the nuclear-encoded plastid RNA polymerase (NEP) frontiersin.orgembopress.orgbiorxiv.orgroyalsocietypublishing.orgnih.govmdpi.comnih.govpnas.org. These two polymerases transcribe distinct sets of genes and are regulated differently.

Promoters Governing rpoC2 Gene Transcription

The rpoC2 gene is typically part of the rpoB-rpoC1-rpoC2 operon in plant chloroplasts and is primarily transcribed by the NEP polymerase royalsocietypublishing.orgnih.govd-nb.inforesearchgate.net. While PEP-dependent promoters are similar to E. coli σ70 promoters with conserved -35 and -10 elements, NEP promoters have distinct consensus sequences, often located around the transcription initiation site embopress.orgnih.gov. In Arabidopsis, rpoC2 is classified as a Class III gene, exclusively transcribed by NEP frontiersin.orgresearchgate.net. In tobacco, the transcription of the rpoB operon, including rpoC2, initiates upstream of rpoB nih.gov. Cyanobacteria, the evolutionary ancestors of chloroplasts, show variations, with rpoC1 and rpoC2 sometimes transcribed separately from rpoB nih.gov.

Influence of Nuclear-Encoded Factors on rpoC2 Transcript Abundance

Numerous nuclear-encoded proteins play crucial roles in regulating chloroplast gene expression, including the transcription of rpoC2. Sigma factors, encoded by the nuclear genome, are essential for PEP activity by conferring promoter specificity encyclopedia.pubfrontiersin.orgembopress.orgbiorxiv.orgmdpi.commdpi.comoup.comnih.govoup.com. While sigma factors primarily regulate PEP-dependent transcription, the abundance of PEP core subunits like rpoC2 is influenced by NEP activity, which is itself subject to nuclear control. Additionally, other nuclear-encoded accessory proteins, collectively known as PEP-associated proteins (PAPs), interact with the PEP complex and play regulatory roles in its transcriptional activity encyclopedia.pubfrontiersin.orgroyalsocietypublishing.orgmdpi.commdpi.comoup.comnih.gov. Studies have identified many nucleus-encoded proteins involved in regulating chloroplast gene expression encyclopedia.pub. For instance, a nuclear-encoded transcription factor, NAC102, has been shown to interact with chloroplast RNA polymerases, including PEP subunits like rpoC2, and can repress chloroplast gene expression mdpi.comnih.gov. The interplay between nuclear and plastid genomes is essential for maintaining cellular homeostasis, with anterograde (nucleus-to-chloroplast) and retrograde (chloroplast-to-nucleus) signaling pathways coordinating gene expression mdpi.comnih.govpnas.org.

Environmental and Developmental Cues in Transcriptional Modulation

Chloroplast gene expression, including that of rpoC2, is responsive to environmental and developmental cues encyclopedia.pubmdpi.comoup.comresearchgate.netresearchgate.netplos.orgoup.com. The nucleus can regulate chloroplast gene transcription in response to these cues, partly through the action of nuclear-encoded sigma factors encyclopedia.pubmdpi.com. Light is a significant environmental signal that influences chloroplast gene expression, and many cellular processes, including steps of chloroplast gene expression, respond to light-dark cycles plos.org. Developmental stage also plays a critical role. NEP is particularly active in transcribing housekeeping genes, including rpo genes, during the early stages of chloroplast development, while PEP becomes predominant in mature chloroplasts, transcribing mostly photosynthetic genes frontiersin.orgbiorxiv.orgroyalsocietypublishing.orgnih.govresearchgate.net. Studies in tomato fruit development show that while many plastid-encoded genes are downregulated during chloroplast-to-chromoplast conversion, rpoC2 is among the exceptions that are only weakly downregulated or even upregulated oup.com. The transcription rates of different plastid genes, including those encoding RNA polymerase subunits like rpoB (often co-transcribed with rpoC1 and rpoC2), vary significantly across plastid development nih.govembopress.org.

Here is a table summarizing the primary RNA polymerases involved in transcribing rpo genes:

GenePrimary RNA Polymerase(s)Organism/ContextCitation
rpoC2NEPArabidopsis (Class III gene) frontiersin.orgresearchgate.net
rpoB-rpoC1-rpoC2 operonNEPPlant Chloroplasts royalsocietypublishing.orgnih.govd-nb.inforesearchgate.net
rpoC1 and rpoC2Separate from rpoBNostoc commune (Cyanobacteria) nih.gov
rpo genes (core PEP subunits)NEPEarly chloroplast development, Housekeeping genes frontiersin.orgbiorxiv.orgroyalsocietypublishing.orgnih.govpnas.orgresearchgate.net

Post-Transcriptional Processing of rpoC2 Transcripts

Post-transcriptional mechanisms, including RNA processing, splicing, editing, and stability, significantly influence the final abundance of rpoC2 protein. These processes add further layers of regulation to chloroplast gene expression nih.govnih.govresearchgate.netplos.orgoup.com.

RNA Splicing and Processing of Polycistronic Precursors

In plant chloroplasts, many genes, including rpo genes, are organized into operons and are initially transcribed as polycistronic RNA precursors frontiersin.orgnih.govd-nb.infooup.comresearchgate.netoup.com. These long transcripts must be processed into smaller, mature RNA molecules through mechanisms like intercistronic cleavage d-nb.inforesearchgate.netoup.com. While the rpoB-rpoC1-rpoC2 genes are cotranscribed as a polycistronic unit, studies in spinach indicate that no splicing occurs within the rpoC2 gene or between rpoC1 and rpoC2 nih.gov. However, other rpo transcripts, like rpoA, may undergo processing involving nuclear-encoded proteins such as PPR proteins frontiersin.org. Aberrant processing of the polycistronic rpoB-rpoC1-rpoC2 transcript, specifically in the intercistronic regions, can lead to reduced accumulation of mature rpoC1 and rpoC2 transcripts and subsequently lower protein levels, as observed in rice mutants affecting RNA processing d-nb.info. Some RNA editing events can precede certain intron splicing steps of mRNA processing calstate.edu.

mRNA Maturation and Stability

mRNA maturation involves various steps beyond initial transcription and processing, including RNA editing and the determination of mRNA stability researchgate.netembopress.orgplos.orgoup.com. RNA editing, primarily C-to-U conversion in plant chloroplasts, can alter the coding sequence of transcripts, potentially affecting the resulting protein sequence plos.orgoup.comoup.comcalstate.eduoup.com. While RNA editing occurs in rpoC2 transcripts in some species, the efficiency can vary, and some editing sites may not be essential for protein function plos.orgoup.comoup.comnih.gov. For example, a unique RNA editing site in rpoC2 transcripts in Phalaenopsis aphrodite converts a serine codon to a phenylalanine codon oup.com. Studies in Spirodela polyrhiza showed that rpoC2 transcripts undergo RNA editing, but at a low efficiency plos.org.

mRNA stability also plays a crucial role in determining transcript abundance and can vary significantly among different plastid genes nih.govembopress.org. In maize, two classes of mRNA stability have been observed, correlating with the type of RNA polymerase (NEP or PEP) responsible for transcription embopress.org. Transcripts from NEP promoters, which include rpo genes like rpoC2, show relatively stable accumulation across plastid development, potentially due to increased stability in immature plastids despite decreasing NEP activity embopress.org. Conversely, PEP-dependent transcripts often increase in abundance as chloroplasts mature, correlating with increased transcription rates embopress.org. Predicted mRNA stabilities can vary significantly, contributing to the wide range of plastid mRNA abundance nih.gov. Nuclear-encoded proteins, such as PPR proteins, are involved in various aspects of RNA metabolism in chloroplasts, including RNA stability and maturation frontiersin.orgmdpi.comcalstate.edunih.gov.

Here is a table summarizing research findings related to rpoC2 transcript processing:

ProcessObservation/FindingSpecies/ContextCitation
Polycistronic TranscriptionrpoC2 is part of the rpoB-rpoC1-rpoC2 operon transcribed polycistronically.Plant Chloroplasts frontiersin.orgnih.govd-nb.infooup.comresearchgate.netoup.com
RNA SplicingNo splicing observed within rpoC2 or between rpoC1 and rpoC2.Spinach Chloroplasts nih.gov
RNA EditingRNA editing (C-to-U) occurs in rpoC2 transcripts.Phalaenopsis aphrodite, Rice, Pea, Spirodela polyrhiza plos.orgoup.comoup.comnih.gov
RNA Editing EfficiencyEfficiency of rpoC2 editing can be low in some species.Spirodela polyrhiza plos.org
Intercistronic CleavageAberrant cleavage of rpoB-rpoC1-rpoC2 precursor affects mature transcript levels.Rice d-nb.info
mRNA StabilityNEP-dependent transcripts like rpo genes show relatively stable accumulation.Maize Plastids embopress.org

Post-Translational Regulation

Post-translational modifications (PTMs) are crucial for regulating protein function, stability, localization, and interactions after synthesis. abcam.commdpi.comthermofisher.com While the transcription of rpoC2 is primarily handled by the nuclear-encoded RNA polymerase (NEP), royalsocietypublishing.orgoup.comfrontiersin.orgfrontiersin.org the accumulation and activity of the this compound are subject to post-translational control mechanisms within the plastid. oup.comd-nb.infooup.com

Protein Accumulation and Stability

The accumulation and stability of the this compound are critical for the assembly and function of the PEP complex. The stability of proteins that are components of multi-protein complexes, such as the PEP complex, often depends on the presence and stoichiometric accumulation of their partner subunits. oup.comfrontiersin.org If other core subunits or essential PAPs are not present in sufficient amounts or are unstable, rpoC2 might be subject to degradation. oup.comfrontiersin.org

Research has shown that mutations affecting other components of the plastid gene expression machinery or proteins involved in chloroplast development can impact rpoC2 accumulation. For instance, mutations in CDB1, a chloroplast stromal protein, lead to compromised chloroplast ribosome accumulation and an almost complete loss of plastid-encoded proteins, including RpoB and RpoC2, despite increased levels of their mRNAs. frontiersin.org This suggests that impaired translation or assembly of the PEP complex affects the stability of RpoC2. frontiersin.org

Studies in Reynoutria japonica chimera plants have indicated that a single amino acid substitution in the this compound can destabilize a peripheral helix of the PEP complex, impairing the biosynthesis of the photosynthetic system. researchgate.net This highlights the importance of the correct protein sequence and structure for rpoC2 stability and function within the complex.

Furthermore, post-translational processes, including protein degradation, likely contribute to regulating the final accumulation levels of rpoC2. abcam.comoup.com While specific details on the degradation pathways directly targeting rpoC2 are limited in the provided context, the general principle that unassembled or misfolded subunits of protein complexes are prone to degradation is relevant. oup.com

Role of Plastid-Encoded Polymerase-Associated Proteins (PAPs)

Plastid-associated proteins (PAPs) are nuclear-encoded proteins that associate with the PEP core enzyme, including rpoC2. mdpi.comnih.govoup.comroyalsocietypublishing.orgnih.govoup.combiorxiv.orgfrontiersin.orgmdpi.com These proteins play essential roles in modulating PEP activity, complex assembly, stability, and transcriptional regulation. nih.govbiorxiv.orgfrontiersin.orgmdpi.com While the exact contribution of each PAP to rpoC2 specifically is still being investigated, PAPs collectively form extensive interactions with the PEP core, which can facilitate complex assembly and stability. d-nb.infonih.govbiorxiv.org

PAPs can be grouped into functional clusters within the PEP-PAP supercomplex. For example, some PAPs form a "scaffold module" that shields a significant portion of the PEP surface and interlinks multiple domains of the core subunits, likely contributing to the stability of the PEP core. mdpi.com Other PAPs may have roles in redox regulation or protecting the complex from oxidative damage. nih.govfrontiersin.orgmdpi.comfrontiersin.org

Loss-of-function mutations in pap genes often result in severe defects in PEP-dependent transcription and chloroplast development, similar to mutations in the rpo genes. nih.govoup.comfrontiersin.org This underscores the critical role of PAPs in maintaining a functional PEP complex, which inherently involves ensuring the proper integration and stability of core subunits like rpoC2.

Specific PAPs have been shown to interact with PEP core subunits. For instance, PAP1/pTAC3 has been shown to associate with the rpo subunits, although direct interaction with core subunits hasn't always been definitively verified. mdpi.comfrontiersin.org Studies using techniques like cryo-electron microscopy have revealed the structural arrangement of PAPs around the PEP core, demonstrating their close association and potential influence on the conformation and stability of subunits like rpoC2. d-nb.infonih.govbiorxiv.orgmdpi.com

Here is a table summarizing some PAPs and their potential roles within the PEP complex, which indirectly relates to their influence on rpoC2:

PAP Cluster/ProteinLocation/Interaction within PEP ComplexProposed Role(s)
PAP1, PAP7, PAP11Upper arm of PEP coreIntegrate enzymatic activities, platform for co-transcriptional factors. mdpi.com
PAP5, PAP8Intersection of armsStructural roles, facilitate interactions, potentially assembly/stability. mdpi.com
PAP3, PAP14Lower armScaffold for lobe-protrusion-claw, stabilize PEP core. mdpi.com
PAP6, PAP10s, PAP13Regulation moduleRedox activity, complex assembly and stability. mdpi.com
PAP4, PAP9Protection moduleSuperoxide detoxification, protect from oxidative damage. frontiersin.orgmdpi.comfrontiersin.org
PAP2RNA moduleSequence-specific RNA binding. mdpi.com

Biological Roles and Functional Implications

Essentiality for Chloroplast Development and Biogenesis

The rpoC2 protein is indispensable for proper chloroplast development and biogenesis. Studies involving mutations in the rpoC2 gene in various plant species, such as Arabidopsis thaliana and Clivia miniata, have consistently shown that a functional RpoC2 is required for the differentiation of proplastids or etioplasts into mature chloroplasts royalsocietypublishing.orgresearchgate.netfrontiersin.orgnih.govmdpi.comfrontiersin.orgnih.govoup.commdpi.commdpi.com. Mutants with defective rpoC2 often exhibit severe developmental defects, including albino or yellowish phenotypes and seedling lethality, directly attributable to impaired chloroplast development researchgate.netnih.govmdpi.comfrontiersin.orgnih.govmdpi.com.

Research findings highlight that the absence or dysfunction of RpoC2 leads to a significant reduction in the transcription of many plastid-encoded genes, particularly those vital for photosynthesis researchgate.netfrontiersin.orgnih.govmdpi.commdpi.commdpi.com. This transcriptional deficiency directly impacts the accumulation of essential chloroplast proteins, disrupting the complex process of chloroplast biogenesis.

An example of research findings demonstrating the essentiality of RpoC2 comes from studies on Clivia miniata with yellow stripes. A deletion mutation in the chloroplast rpoC2 gene was found to underlie this phenotype. This mutation led to the downregulation of 28 chloroplast genes, significantly disturbing chloroplast biogenesis and resulting in smaller, irregularly shaped chloroplasts with severely underdeveloped internal membrane structures researchgate.netnih.gov.

Plant SpeciesrpoC2 Mutation TypeObserved PhenotypeKey Chloroplast DefectsReference
Clivia miniataDeletion mutationYellow stripesDownregulation of 28 chloroplast genes, disturbed biogenesis, underdeveloped thylakoids researchgate.netnih.gov
Arabidopsis thalianaKnockout/RNAiAlbino/Ivory leaf, lethalImpaired PEP activity, reduced plastid-encoded proteins, defective chloroplast development frontiersin.orgmdpi.com
Reynoutria japonicaMissense mutationAlbino sectorsImpaired biosynthesis of photosynthetic system components nih.gov

Impact on Thylakoid Membrane Formation

A critical aspect of chloroplast development affected by rpoC2 function is the formation of the thylakoid membrane system. The thylakoid membranes are the internal membrane network within chloroplasts where the light-dependent reactions of photosynthesis take place. They are organized into stacked structures called grana and interconnected by stroma lamellae bioone.org.

Studies on rpoC2 mutants have revealed severe defects in thylakoid membrane formation. For instance, the yellow sectors in Clivia miniata with the rpoC2 deletion mutation contained chloroplasts with almost no thylakoid membranes, and in some cases, only proplastid-like structures were observed researchgate.netnih.gov. Similarly, Arabidopsis mutants with impaired chloroplast development due to defects affecting PEP activity, including those related to PEP subunits like RpoC2, show a lack of stacked thylakoid membranes oup.comoup.com. This indicates that RpoC2-dependent transcription of genes encoding thylakoid components is essential for the proper development and organization of this crucial membrane system.

Contribution to Photosynthetic System Assembly

The assembly of the photosynthetic system, which includes Photosystem I (PSI), Photosystem II (PSII), the cytochrome b₆f complex, and ATP synthase, is directly dependent on the availability of their protein subunits. Many of these subunits are encoded by the plastid genome and their transcription is mediated by PEP, in which RpoC2 is a core component researchgate.netnih.govnih.govoup.com.

Dysfunction of rpoC2 leads to reduced transcription of genes encoding these photosynthetic proteins, consequently impairing the assembly of functional photosynthetic complexes. In Clivia miniata with the rpoC2 mutation, genes encoding components of PSI, PSII, the cytochrome b₆f complex, and ATP synthase were downregulated, resulting in insufficient levels of these components and a significantly reduced photosynthetic rate researchgate.netnih.gov. Research also indicates a link between RpoC2 and the transcription of genes like psbA, which encodes the D1 protein of PSII, a key component of the photosynthetic reaction center researchgate.netwikigenes.orgd-nb.infouniprot.org.

The direct consequence of impaired photosynthetic system assembly due to rpoC2 deficiency is the inability of the plant to perform efficient photosynthesis, leading to the observed pigment-deficient phenotypes and developmental arrest.

Regulation of Photosynthesis-Related Gene Expression

As a core subunit of PEP, the this compound is a central player in the regulation of photosynthesis-related gene expression in plastids. PEP is the primary RNA polymerase responsible for transcribing the majority of genes involved in photosynthesis royalsocietypublishing.orgnih.govmdpi.commdpi.comoup.com.

The activity of PEP, and thus the transcriptional output of photosynthesis genes, is influenced by various factors, including nuclear-encoded sigma factors that confer promoter specificity and a suite of PEP-associated proteins (PAPs) that modulate PEP activity royalsocietypublishing.orgroyalsocietypublishing.orgnih.govfrontiersin.orgoup.com. While RpoC2 is a core catalytic subunit, its presence and proper function within the PEP complex are prerequisites for the transcription of these vital genes.

Transcription of PEP-Dependent Genes

Plastid genes are broadly classified based on their primary RNA polymerase dependency: Class I genes are transcribed mainly by PEP, Class III genes mainly by NEP, and Class II genes by both nih.govmdpi.comfrontiersin.org. The majority of photosynthesis-related genes, including those encoding components of the photosystems, cytochrome b₆f complex, and ATP synthase, fall into Class I and Class II, making their expression highly dependent on PEP activity royalsocietypublishing.orgnih.govmdpi.commdpi.comd-nb.infofrontiersin.orgoup.com.

Studies on mutants affecting PEP function, including those with compromised rpoC2, show a characteristic pattern: a significant decrease in the transcript levels of PEP-dependent genes frontiersin.orgmdpi.commdpi.commdpi.comfrontiersin.org. Conversely, the expression of some NEP-dependent genes, including those encoding the rpo subunits themselves (which are transcribed by NEP during early development), can sometimes be upregulated in these mutants, potentially as a compensatory mechanism frontiersin.orgmdpi.commdpi.comfrontiersin.orgoup.com.

Gene ClassPrimary PolymeraseExamples of GenesTranscript Level in rpoC2 DysfunctionReference
Class IPEPpsaA, psbA, rbcL, petBDecreased frontiersin.orgmdpi.commdpi.comfrontiersin.org
Class IIBothatpB, clpPDecreased (often) mdpi.comfrontiersin.org
Class IIINEPrpoA, rpoB, rpoC1, rpoC2, rps11, accDIncreased (often) frontiersin.orgmdpi.commdpi.comfrontiersin.orgoup.com

Note: Gene classification can vary slightly depending on the species and developmental stage.

Interplay with Photosystem Components

The interplay between rpoC2 and photosystem components is primarily at the transcriptional level. By being an essential part of PEP, RpoC2 is directly involved in the transcription of the plastid-encoded genes that code for core subunits of PSI and PSII (e.g., psaA, psaB, psbA, psbB, psbC, psbD) researchgate.netnih.govnih.govoup.com.

Defects in rpoC2 lead to reduced mRNA levels of these photosystem genes, which in turn results in lower accumulation of the corresponding proteins and impaired assembly of functional photosystems researchgate.netfrontiersin.orgnih.govd-nb.info. This transcriptional control exerted by the RpoC2-containing PEP complex is therefore critical for establishing and maintaining the photosynthetic machinery. While RpoC2 is not a component of the photosystems themselves, its function in transcribing their genes represents a fundamental level of interaction.

Developmental Transitions in Plastid Function

RpoC2 and the PEP complex play a significant role in the developmental transitions of plastids, particularly during the light-induced differentiation of non-photosynthetic plastids (like proplastids in meristems or etioplasts in dark-grown seedlings) into functional chloroplasts royalsocietypublishing.orgroyalsocietypublishing.orgdiva-portal.orgbioone.orgmdpi.com.

In early stages of plastid development, NEP is more active and is responsible for transcribing genes necessary for the basic plastid machinery, including the rpo genes encoding the PEP core subunits royalsocietypublishing.orgmdpi.commdpi.comd-nb.info. As the plant is exposed to light, a developmental switch occurs, and PEP becomes the dominant RNA polymerase, taking over the mass transcription of photosynthesis-related genes required for chloroplast maturation royalsocietypublishing.orgnih.govdiva-portal.org.

The presence and activity of a functional PEP complex, containing RpoC2, are therefore essential for this transition. Studies indicate that PEP, including its core subunits like RpoC2, is present in photosynthetically active embryos and its synthesis is required for the subsequent activation of photosynthesis-related gene expression upon illumination royalsocietypublishing.orgroyalsocietypublishing.orgoup.com. The coordinated action of NEP and PEP, with RpoC2 being a key component of the latter, ensures the proper establishment of the photosynthetic apparatus during chloroplast development.

rpoC2 Activity in Chloroplast-to-Chromoplast Differentiation

Chloroplast-to-chromoplast differentiation is a notable plastid interconversion that occurs during processes such as fruit ripening and flower development, leading to the accumulation of carotenoid pigments. While photosynthesis-related gene expression is generally downregulated during this transition, studies have indicated that plastome gene expression is not entirely suppressed in mature chromoplasts; rather, it continues during differentiation. Research has shown that the expression of rpoC2, along with other genes like accD (involved in fatty acid biosynthesis), can be upregulated during chromoplast differentiation. This suggests that the transcriptional machinery, including the rpoC2-containing PEP, remains active to support the synthesis of proteins necessary for chromoplast development and function, such as those involved in carotenoid biosynthesis and the formation of carotenoid-accumulating structures. The continued expression of rpoC2 highlights the need for maintained plastome transcription to facilitate metabolic shifts and the synthesis of essential compounds within differentiating plastids.

Role in Early Seedling Development and Greening

The this compound plays a critical role in early seedling development and the process of greening, which involves the differentiation of etioplasts or proplastids into functional chloroplasts capable of photosynthesis. As a core subunit of PEP, rpoC2 is essential for transcribing the genes that encode components of the photosynthetic apparatus. Studies have shown that PEP, containing subunits like RpoC2, is present and active even in dry seeds and is important for efficient germination and subsequent seedling development. Mutations in the genes encoding PEP core subunits, including rpoC2, lead to severe defects in chloroplast development and result in albino or pale-green phenotypes due to impaired biosynthesis of the photosynthetic system. For instance, a single amino acid change in the this compound in Reynoutria japonica chimeric plants was found to potentially destabilize the PEP complex, thereby impairing photosynthesis system biosynthesis in albino tissues. The proper accumulation and function of RpoC2 are therefore indispensable for the establishment of a functional photosynthetic machinery and successful seedling greening.

Response to Environmental Stimuli and Stress Acclimation

The activity and regulation of the this compound, as part of the plastid transcriptional machinery, are intertwined with plant responses to various environmental stimuli and stress conditions. Chloroplasts act as sensors of the external environment and communicate with the nucleus through retrograde signaling to optimize gene expression under stress.

Modulation of rpoC2 Activity in Response to Temperature

Temperature fluctuations can influence the expression and processing of transcripts encoding PEP subunits, including rpoC2. Research in rice has identified a mitochondrial transcription termination factor (mTERF) protein,

Genetic Analysis and Mutational Studies of Rpoc2

Characterization of rpoC2 Mutants

Mutations in the rpoC2 gene often result in observable changes in plant phenotype and significant alterations at the cellular level, particularly within chloroplasts.

Loss-of-function mutations in rpoC2 are frequently associated with chlorophyll-deficient phenotypes, such as albino, pale green, or variegated leaves frontiersin.orgnih.govresearchgate.netnih.govthescipub.commdpi.com. For instance, a 425 bp deletion mutation in chloroplast rpoC2 was found to underlie the yellow stripes observed in Clivia miniata var. variegata researchgate.netnih.gov. Similarly, point mutations and small deletion-mediated frameshifts in rpoC2 have been identified as causes of albino phenotypes in ornamental chimeric plants like Reynoutria japonica nih.govoup.com. These visible phenotypes are a direct consequence of impaired chloroplast function, particularly the reduced ability to perform photosynthesis. Studies in sorghum have also linked a 165 bp deletion in rpoC2 to cytoplasmic male sterility (CMS), characterized by small anthers and arrested pollen development frontiersin.orgnih.govnih.gov.

The severity of the phenotype can vary depending on the nature and location of the mutation. Deleterious mutations, such as those causing early termination of the protein, tend to have more drastic effects nih.gov.

Mutations in rpoC2 lead to significant structural abnormalities in chloroplasts. In albino or pale regions of rpoC2 mutants, chloroplasts are often smaller, irregular in shape, and exhibit severely disrupted internal membrane structures researchgate.netnih.gov. Transmission electron microscopy analysis of albino leaf sectors in Reynoutria japonica with an rpoC2 mutation revealed abnormal cell structures with large vacuoles and plastids lacking normal thylakoid structures nih.gov. In Clivia miniata with the rpoC2 deletion, chloroplasts in the yellow stripe regions were smaller, irregular, and contained almost no thylakoid membrane, with some areas even showing proplastid-like structures researchgate.netnih.gov. These structural defects are consistent with a failure in chloroplast biogenesis and development, directly impacting the plant's photosynthetic capacity.

Phenotypic Analysis of Loss-of-Function Mutations

Effects of rpoC2 Mutations on Plastid Gene Expression Profiles

The primary function of the rpoC2 protein as a subunit of PEP is to facilitate transcription of plastid genes. Consequently, mutations in rpoC2 have profound effects on the levels of plastid transcripts.

PEP is the main RNA polymerase responsible for transcribing photosynthesis-related genes, often referred to as Class I genes embopress.orgpnas.org. Loss-of-function mutations in rpoC2 lead to a significant reduction in the accumulation of transcripts for these PEP-dependent genes. Studies in Clivia miniata with the rpoC2 deletion showed that 28 chloroplast genes were down-regulated in the yellow stripe regions, including genes involved in chloroplast protein translation and components of the photosynthetic machinery (PSI, PSII, cytochrome b6/f complex, and ATP synthase) researchgate.netnih.gov. Similarly, in Reynoutria japonicarpoC2 mutants, there was a marked decrease in the expression of photosystem-related genes oup.comeurekalert.org. In rice mutants with compromised PEP activity, decreased transcript levels of PEP-dependent photosynthesis genes like psaA, psaB, psbA, psbE, and petD were observed mdpi.com.

This reduced transcription of photosynthesis-related genes directly explains the chlorophyll (B73375) deficiency and impaired photosynthetic function observed in rpoC2 mutants.

While PEP primarily transcribes photosynthesis genes, NEP is responsible for transcribing housekeeping genes, including the rpo genes themselves researchgate.netcore.ac.ukoup.comoup.commdpi.com. In some cases of PEP deficiency caused by rpo mutations, including rpoC2, an increase in the accumulation of NEP-dependent transcripts has been observed. This phenomenon, sometimes referred to as the 'Δrpo phenotype', suggests a regulatory interplay between the two polymerase systems nih.govroyalsocietypublishing.org. For example, in PEP-deficient tobacco mutants and the barley albostrians mutant, NEP could transcribe all parts of the plastid genome, although the expression profiles differed from the wild type mdpi.com. In a rice mutant with compromised PEP activity, the expression of the NEP-dependent gene rpoB was significantly increased mdpi.com. However, the extent to which NEP activity compensates for the loss of PEP function can vary depending on the specific gene and plant species. Some studies indicate that while NEP activity is maintained, it cannot fully compensate for the lack of PEP in transcribing photosynthesis genes nih.govoup.com.

Reduced Accumulation of PEP-Dependent Transcripts

Targeted Gene Deletion and Complementation Studies

Targeted gene deletion and complementation studies have been crucial in confirming the essential role of rpoC2 and the effects of specific mutations. Targeted deletion of rpoC2 from the plastid genome in tobacco resulted in photosynthetically defective plants that lacked PEP activity while maintaining transcription from NEP promoters, demonstrating that rpoC2 is an essential PEP subunit not required for NEP activity nih.govoup.com.

Complementation experiments involve introducing a functional copy of the wild-type rpoC2 gene into a mutant plant. Successful complementation, where the wild-type phenotype is restored, provides strong evidence that the mutation in rpoC2 is indeed responsible for the observed defects mdpi.comoup.com. These studies have been used to validate the role of specific rpoC2 mutations in causing phenotypes like pale green leaves in rice mdpi.com and to understand the genetic basis of variegation in plants researchgate.netnih.gov.

These experimental approaches, including targeted mutagenesis and genetic complementation, have been fundamental in dissecting the function of rpoC2 and its impact on plastid gene expression, chloroplast development, and ultimately, plant phenotype.

Data Table Examples (Illustrative - based on search findings, not specific extractable tables):

Table 1: Phenotypic Effects of rpoC2 Mutations in Different Plant Species

SpeciesMutation TypePhenotypeKey FindingsSource
Clivia miniata425 bp deletionYellow stripesDownregulation of 28 chloroplast genes, disrupted chloroplast structure. researchgate.netnih.gov
Reynoutria japonicaPoint mutation (His>Pro)Albino sectorsImpaired photosynthesis system biosynthesis, abnormal plastid structure. nih.govoup.com
Sorghum bicolor165 bp deletionCytoplasmic male sterilitySmall anthers, arrested pollen development. frontiersin.orgnih.govnih.gov
RiceSingle nucleotide substitutionPale green leavesReduced chlorophyll content, abnormal chloroplast proteins. mdpi.com
TobaccoTargeted deletionPhotosynthetic deficiencyLack of PEP activity, maintained NEP transcription. nih.govoup.com

Table 2: Effect of rpoC2 Mutation on Plastid Transcript Accumulation in Clivia miniata (Illustrative - based on description in source)

Gene CategoryExample Genes AffectedTranscript Level in Mutants (relative to WT)
Chloroplast Protein Translation(Specific genes not listed)Down-regulated
Photosystem I(Specific genes not listed)Down-regulated
Photosystem II(Specific genes not listed)Down-regulated
Cytochrome b6/f Complex(Specific genes not listed)Down-regulated
ATP Synthase(Specific genes not listed)Down-regulated

Genetic Approaches to Assess rpoC2 Essentiality

Genetic approaches, particularly targeted gene deletion, have been widely used to assess the essentiality of rpoC2 for plastid function and organism viability. Studies in photosynthetic higher plants have shown that rpoC2, along with rpoA, rpoB, and rpoC1, encodes essential PEP subunits. nih.govnih.gov Deletion of these genes results in plants with severe photosynthetic defects, characterized by a lack of PEP activity and pigment deficiency. nih.govnih.gov This demonstrates that a functional PEP complex, of which this compound is a part, is crucial for proper chloroplast development and function in these organisms.

In contrast to higher plants where PEP is essential for photosynthesis but dispensable for cell viability under certain conditions (as NEP can transcribe some essential genes), studies in the green alga Chlamydomonas reinhardtii suggest that PEP is essential for cell viability. ucl.ac.uk Gene knockout studies targeting rpoC2 in C. reinhardtii have provided evidence supporting the essential nature of PEP in this organism. ucl.ac.uk This highlights a potential difference in the reliance on PEP for fundamental cellular processes between different photosynthetic lineages.

Mutational analyses have also identified naturally occurring or induced mutations in rpoC2 and investigated their phenotypic consequences. For instance, studies in wheat have revealed structural features in the rpoC2 gene, including deletions and insertions, which can lead to truncated proteins. cdnsciencepub.com In sorghum, a 165 bp deletion in rpoC2 was found to be associated with cytoplasmic male sterility (CMS), affecting anther development and pollen formation. nih.gov Research on Clivia miniata with leaf variegation identified a 425 bp deletion mutation in chloroplast rpoC2 as the underlying cause. nih.govresearchgate.net This mutation impacted a critical domain for DNA binding, leading to down-regulation of numerous chloroplast genes involved in photosynthesis and protein translation, ultimately disrupting chloroplast biogenesis and thylakoid membrane development, resulting in the observed yellow stripes. nih.govresearchgate.net

The following table summarizes some research findings on rpoC2 mutations and their effects:

OrganismMutation TypeObserved EffectSource
Higher Plants (e.g., Tobacco)Targeted DeletionPhotosynthetic deficiency, lack of PEP activity, pigment deficiency nih.govnih.gov
Chlamydomonas reinhardtiiGene KnockoutEssential for cell viability ucl.ac.uk
WheatDeletion (81 bp), Insertion (408 bp), Nonsense MutationTruncation of protein, structural variations cdnsciencepub.com
SorghumDeletion (165 bp)Cytoplasmic male sterility (CMS), small anthers, arrested pollen development nih.gov
Clivia miniataDeletion (425 bp)Leaf variegation, down-regulation of chloroplast genes, disturbed chloroplast biogenesis nih.govresearchgate.net

Studies on Functional Complementarity

Plastid gene expression in photosynthetic eukaryotes is mediated by at least two RNA polymerases: the plastid-encoded plastid RNA polymerase (PEP) and the nucleus-encoded plastid RNA polymerase (NEP). nih.govnih.gov The this compound is a core subunit of the PEP enzyme. nih.govontosight.ainih.govebi.ac.uknih.govnih.govresearchgate.net Studies on functional complementarity investigate the distinct roles and potential overlap in the transcriptional activities of PEP and NEP.

Research, particularly using targeted deletions of rpo genes encoding PEP subunits like rpoC2, has demonstrated that while PEP is crucial for the transcription of many plastid genes, especially those involved in photosynthesis, the NEP can transcribe a set of essential genes, primarily those related to the genetic system of the plastid. nih.govnih.govoup.com Deletion of rpoC2 or other core PEP subunits leads to a significant reduction or absence of transcripts from PEP-dependent promoters, while transcription from NEP promoters is maintained. nih.govnih.gov This indicates that NEP can, to some extent, compensate for the loss of PEP activity by transcribing a subset of plastid genes, highlighting a degree of functional complementarity between the two polymerase systems. However, the severe photosynthetic defects observed in PEP-deficient plants underscore that NEP cannot fully compensate for the absence of PEP-mediated transcription of photosynthesis-related genes. nih.govnih.gov

Studies have also explored the regulation of PEP and NEP activity during plant development and in response to environmental cues. For example, during tomato fruit development and chloroplast-to-chromoplast differentiation, the expression of genes transcribed by PEP, including rpoC2, may be downregulated more strongly than those transcribed by NEP. oup.com This suggests a shift in transcriptional activity mediated by the two polymerases during developmental transitions.

The concept of functional complementarity in this context refers to the differential roles of PEP and NEP in transcribing distinct sets of plastid genes, ensuring the expression of all necessary plastid-encoded proteins. nih.govnih.govoup.com While rpoC2 is specifically involved in the function of the PEP complex, studies analyzing the consequences of rpoC2 mutations or the absence of functional PEP contribute to understanding the division of labor and potential redundancy or essentiality within the plastid transcriptional machinery. The lack of a functional copy of plastid rpo genes, including rpoC2, outside the plastid further emphasizes the distinct nature and essentiality of the plastid-encoded polymerase subunits for plastid-specific transcription. nih.govnih.gov

Evolutionary Biology and Comparative Genomics of Rpoc2

Evolutionary Conservation Across Photosynthetic Organisms

The plastid, originating from an ancient endosymbiotic event involving a cyanobacterium, retained a transcriptional machinery with clear prokaryotic roots. oup.combioone.orgresearchgate.net The rpoC2 protein reflects this ancestry through its homology with bacterial RNA polymerase subunits and its conserved presence across diverse photosynthetic lineages.

Homology with Bacterial RNA Polymerase Beta' Subunit

The plastid-encoded plastid RNA polymerase (PEP) is a multi-subunit complex that shares significant homology with the RNA polymerase found in Escherichia coli and other bacteria. embopress.orgpnas.orgnih.gov The bacterial RNA polymerase core enzyme typically consists of five subunits: two alpha (α), one beta (β), one beta prime (β'), and one omega (ω). In plastids, the genes encoding the core subunits are rpoA (α), rpoB (β), rpoC1 (β'), and rpoC2 (β''). embopress.orgpnas.orgnih.gov Evolutionary analyses suggest that the plastid rpoC1 and rpoC2 genes likely arose from a split of the original cyanobacterial rpoC gene, which encodes the beta' subunit. oup.comebi.ac.uk Specifically, the plastid RpoC1 and RpoC2 subunits together are considered equivalent to the bacterial beta' subunit. embopress.orgebi.ac.uk RpoC2 is believed to correspond largely to the C-terminal region of the bacterial beta' subunit (RpoC). ebi.ac.uk Comparative studies, such as one comparing structural homology between Arabidopsis plastid Rpo subunits and E. coli RNA polymerase subunits, have shown protein-level homologies. RpoC2 exhibited approximately 37% homology in this comparison. oup.com

Conservation in Plants, Algae, and Cyanobacteria

As a remnant of their cyanobacterial origin, plastids in plants and algae maintain their own genome (plastome) and a functional gene expression machinery that includes the PEP complex. oup.com The presence of rpo genes, including rpoC2, is a conserved feature across the sequenced chloroplast genomes of vascular plants and is also found in algae and cyanobacteria. oup.compnas.orgebi.ac.uk The genes encoding the PEP core subunits (rpoB, rpoC1, and rpoC2) are often arranged in a large operon in plastid genomes, a typical organization observed in bacteria. oup.com While the gene content of plastid genomes is generally conserved, typically comprising around 120-130 genes, including rpoC2, variations exist across different lineages. frontiersin.orgnih.gov The split of the ancestral rpoC into rpoC1 and rpoC2 is an example of such evolutionary divergence within the plastid lineage compared to its cyanobacterial precursor. oup.com

Interspecies Variation and Divergence

Sequence Diversity of rpoC2 Across Different Taxa

The rpoC2 gene exhibits varying degrees of sequence divergence across different plant lineages. mdpi.com This variation can manifest as differences in nucleotide sequences, as well as insertions or deletions that affect protein length. For instance, in grasses (Poaceae), the rpoC2 gene is known to display length polymorphism. nih.gov A notable feature in grasses is the presence of an insertion within the coding region of rpoC2. nih.gov This insertion is a repetitive array characterized by a higher rate of nucleotide substitution and a greater number of insertion/deletion events compared to the adjacent flanking sequences. nih.gov This extra coding sequence appears to be restricted to the grass family. nih.gov Studies in other plant groups also highlight the variability of rpoC2. In Phyllostachys species, rpoC2 shows varying degrees of sequence divergence and is associated with simple sequence repeat (SSR) loci within its coding region. mdpi.com In Salsoleae s.l. species, rpoC2 is identified as a region with relatively high nucleotide diversity. mdpi.comresearchgate.net Furthermore, in some green-colored dinoflagellates, the coding region for RpoC2 can be split into two distinct open reading frames (rpoC2_N and rpoC2_C). frontiersin.org

Below is an interactive table summarizing observed sequence variations in rpoC2 across selected taxa:

Taxon GroupObserved Variation in rpoC2Reference
Grasses (Poaceae)Length polymorphism; insertion of a repetitive array with elevated substitution/indel rates, restricted to this family. nih.govnih.gov
PhyllostachysVarying degrees of sequence divergence; association with SSR loci. mdpi.com
Salsoleae s.l.Relatively high nucleotide diversity. mdpi.comresearchgate.net
Green DinoflagellatesCoding region split into two ORFs (rpoC2_N and rpoC2_C). frontiersin.org

Identification of Divergence Hotspot Regions in Plastid Genomes

Comparative analyses of plastid genomes across diverse plant taxa frequently identify regions with elevated rates of nucleotide substitution and structural variation. These regions are referred to as divergence hotspots. The rpoC2 gene is consistently identified as one such divergence hotspot in numerous studies. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.orgplos.orgnih.gov The identification of these hotspots is crucial because they represent potentially informative markers for phylogenetic studies and for distinguishing closely related species. mdpi.comresearchgate.netmdpi.complos.orgnih.gov Examples of plant groups where rpoC2 or regions encompassing rpoC2 have been recognized as divergence hotspots include Lonicera, Malpighiales, Litsea, Sapindaceae, Iris, Salsoleae s.l., and Catalpa. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.orgplos.orgnih.gov Generally, non-coding regions and single-copy regions of the plastid genome tend to exhibit higher levels of divergence compared to coding regions and the inverted repeat regions. mdpi.comnih.gov

Below is an interactive table listing some taxa where rpoC2 has been identified as a divergence hotspot:

Taxon GroupDivergence Hotspot Region Including/Within rpoC2Reference
LonicerarpoC2-rpoC1 intergenic spacer mdpi.comnih.gov
MalpighialesrpoC2 (coding region) researchgate.net
LitsearpoC2 (coding region) researchgate.net
SapindaceaerpoC2 (coding region) frontiersin.org
IrisrpoC2 (coding region) plos.org
Salsoleae s.l.rpoC2 (coding region) mdpi.comresearchgate.net
Catalparps2-rpoC2 intergenic spacer nih.gov

Phylogenetic Utility of rpoC2 Gene

The evolutionary characteristics of the rpoC2 gene, including its sequence variation and presence in divergence hotspots, make it a valuable marker for phylogenetic studies across various taxonomic levels in photosynthetic organisms. plos.orgfrontiersin.orgoup.com

While some phylogenetic studies utilize rpoC2 as part of a larger set of plastid genes or even whole plastome data, others specifically highlight its individual utility or its contribution within smaller gene combinations. plos.orgoup.com For example, a study on the genus Iris found that a phylogeny constructed using concatenated sequence data from just three genes, rpoC2, ycf1, and ycf2, showed a high degree of congruence with the phylogeny inferred from the entire plastome dataset. plos.org This suggests that rpoC2, in combination with other informative markers, can serve as a viable and potentially cost-effective alternative to complete plastome sequencing for resolving phylogenetic relationships, particularly among closely related taxa. plos.org rpoC2 was identified as one of the highly informative regions for phylogenetic research within the Iris genus. plos.org In the tribe Ranunculeae, rpoC2 has been identified as a gene potentially under positive selection, which can provide valuable signals for phylogenetic inference. nih.gov The rpoC2 gene is also included in sets of plastid marker genes used in broader phylogenetic analyses, such as those investigating the evolution of complex traits like C3 and C4 photosynthesis in grasses. oup.com Furthermore, studies have utilized rpoC2 sequences to investigate horizontal gene transfer events between plant species, providing phylogenetic evidence for the movement of genetic material across different lineages. researchgate.net

Below is an interactive table illustrating the phylogenetic utility of rpoC2 in different contexts:

Phylogenetic ApplicationTaxa/ContextKey Finding/UtilityReference
Resolving relationships among close taxaIris genusConcatenated rpoC2, ycf1, ycf2 data highly congruent with whole plastome phylogeny. plos.org
Identification of informative markersIris genus, SaxifragalesIdentified as a highly informative/variable region for phylogenetic research. plos.orgoup.com
Detecting positive selectionRanunculeaeIdentified as a potential positive selection gene. nih.gov
Broader phylogenetic analysesPACMAD clade grasses, LobelioideaeIncluded in sets of markers for inferring phylogeny. frontiersin.orgoup.com
Investigating horizontal gene transferCistanche deserticola (parasitic plant)Phylogenetic evidence for HGT from host plant Haloxylon ammodendron. researchgate.net

Use as a Molecular Marker for Phylogenetic Reconstruction

The rpoC2 gene has been identified as a promising phylogenetic marker. Research suggests that rpoC2 can be a top-performing gene in phylogenetic analyses, sometimes even outperforming more frequently used markers such as matK and rbcL in reconstructing angiosperm phylogeny nih.govbiorxiv.org. Its effectiveness is potentially linked to its length, as longer genes can provide more phylogenetic signal nih.govbiorxiv.org. The rpoC2 gene has been shown to reconstruct angiosperm phylogeny as well as the entire concatenated set of protein-coding chloroplast genes in some analyses nih.govbiorxiv.orgbiorxiv.org. Its relatively uniform rate of substitution compared to some other rpo genes (rpoB and rpoC1) can make its phylogenetic signal more reliable mdpi.com.

Role in Reconstructing Angiosperm Phylogeny

The rpoC2 gene has played a role in studies aiming to reconstruct the phylogeny of angiosperms, including investigations into the relationships among basal angiosperm lineages nih.govbiorxiv.orgumich.eduoup.com. Analyses using rpoC2, often in combination with other chloroplast genes, have contributed to understanding the branching patterns within the flowering plants nih.govbiorxiv.orgumich.eduoup.com. For instance, rpoC2 has been included in multigene analyses to resolve relationships among major lineages of gymnosperms and angiosperms umich.edu. Its performance in reconstructing angiosperm phylogeny has been noted as being comparable to or better than some widely used markers nih.govbiorxiv.orgbiorxiv.org.

Gene Site Selection and Adaptive Evolution

Analysis of the rpoC2 gene sequence allows for the investigation of selective pressures acting on it, providing insights into adaptive evolution. By examining the ratio of nonsynonymous to synonymous substitutions (Ka/Ks or ω), researchers can infer whether the gene is evolving under purifying selection (constraint), neutral evolution, or positive selection (adaptation).

Analysis of Positive and Negative Selection Pressures on rpoC2 Gene

Studies have revealed that the rpoC2 gene can be subject to varying selective pressures depending on the plant lineage. While many chloroplast genes are generally under strong negative (purifying) selection, indicating functional constraint, instances of local positive selection have been detected in rpoC2 in several plant groups nih.govfrontiersin.orgresearchgate.net. For example, positive selection has been identified in rpoC2 in Sapindaceae, Aroideae, Quercus species, seagrasses (Zosteraceae), Siraitia species, Salix species, Calanthe species, Allium species, Brassicaceae, Potentilleae, and Crocus species mdpi.comfr.chplos.orgdpi.qld.gov.autandfonline.comnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgplos.orgsemanticscholar.orgfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comresearchgate.net.

The detection of positive selection suggests that certain amino acid changes in the this compound have been favored by natural selection mdpi.comdpi.qld.gov.auplos.org. The number of positively selected sites within the rpoC2 gene can vary among different plant groups mdpi.comdpi.qld.gov.auplos.orgfrontiersin.org. For instance, studies have reported 8 significantly positive selective sites in Aroideae, 26 sites under positive selection in Quercus, and 7 positive selective sites in Siraitia mdpi.comdpi.qld.gov.auplos.org. Some studies have also noted that rpoC2 can have a relatively high number of sites under selection compared to other chloroplast genes frontiersin.org.

Conversely, other studies have indicated that rpoC2 might be under relaxed selection or purifying selection in certain contexts mdpi.comnih.govresearchgate.netsemanticscholar.org. The average Ka/Ks values for rpoC2 have been observed within ranges indicating relaxed or purifying selection in some comparative analyses mdpi.comsemanticscholar.org. However, even within genes generally under purifying selection, specific sites can still be subject to positive selection nih.govfrontiersin.orgresearchgate.net.

Here is a table summarizing some findings on selective pressures on rpoC2:

Plant GroupSelective Pressure on rpoC2NotesSource
SapindaceaeLocal positive selectionAlong with ndhF, ycf1, and ycf2. nih.govfrontiersin.orgresearchgate.net
AroideaePositive selection (8 significant sites)Among other genes like rbcL, rpoC1, matK, ndhK, and accD. dpi.qld.gov.au
Quercus speciesPositive selection (26 sites)Identified by site-specific selection analysis. mdpi.com
SeagrassesPositive selectionAlong with rpoC1, atpA, atpF, rps4, rpl20, accD, clpP, ycf2. nih.govfrontiersin.org
Siraitia speciesPositive selection (7 sites)Among other genes like atpF, rbcL, atpA, atpE, clpP, ndhF, psbH, accD. plos.org
Salix speciesPositive selection (Ka/Ks > 1)Among other genes like ycf1, psaI, ycf2-2, rpl22, atpF, ndhF. tandfonline.com
Calanthe speciesRelaxed selection (Ka/Ks 0.5-1.0) and site-specific positive selectionAlong with matK, atpF, accD, rps18, rpoA, ndhD, ndhI, rps15, ycf1, ycf2, ndhB, ndhD, accD. semanticscholar.org
Allium speciesPositive selectionAmong other genes like accD, ndhD, ndhF, ndhH, psaA, psbB, psbD, psbH, rpl16, rpoA, ycf68. frontiersin.org
BrassicaceaePositive selectionAmong other genes like ycf1, rpl14, petD, ndhF, ccsA, accD, rpl20. frontiersin.org
PotentilleaePositive selectionAmong 22 other genes. nih.gov
Crocus speciesPositive selectionAmong accD, psbK, rps12, ccsA, clpP, and ycf2. plos.org
Hyoscyameae tribeSignificant positive selectionAlong with cemA and clpP. researchgate.net

Association with Environmental Adaptation

The positive selection observed in the rpoC2 gene in various plant lineages is often linked to adaptation to specific environmental conditions. As a subunit of the PEP, which is crucial for the transcription of photosynthesis genes, changes in rpoC2 can potentially influence photosynthetic efficiency and regulation, thereby contributing to adaptation mdpi.complos.orgfrontiersin.orgplos.org.

Examples of the association between rpoC2 evolution and environmental adaptation include:

In Siraitia species, positive selection on rpoC2 might be related to the requirements for sufficient light in their distribution in southeast Asia plos.org.

In seagrasses, positive selection in rpoC2 (among other genes) may have played a key role in their adaptation to diverse marine environments nih.govfrontiersin.org.

Studies in Brassicaceae suggest that positive selection in genes like rpoC2 could be a consequence of adaptation to high-altitude environments frontiersin.org.

In Themeda triandra, selection detected in the rpoC2 gene is associated with water use efficiency, potentially linked to adaptation to drier conditions in the Australian interior nih.gov.

In the Hyoscyameae tribe, significant positive selection on rpoC2 has been suggested as part of an adaptation strategy to the adverse environment on the Qinghai–Tibetan Plateau researchgate.net.

In Vigna mungo, positively selected RNA polymerase genes, including rpoC2, were identified in comparisons related to adaptation to different climates (temperate vs. tropical) researchgate.net.

Convergent evolution in rpoC2 has been observed in C4 plants, suggesting its role in the evolution of the C4 photosynthetic pathway, which is an adaptation to hot and dry environments biorxiv.org.

These findings suggest that adaptive changes in the rpoC2 gene, potentially affecting the function or regulation of the plastid RNA polymerase, contribute to the ability of plants to thrive in diverse and challenging environments.

Advanced Methodological Approaches in Rpoc2 Research

Transcriptomics and Translatomics for Expression Analysis

Transcriptomic and translatomic approaches are powerful tools for analyzing the expression of the rpoC2 gene and the translation of its mRNA into protein. Transcriptomics, often employing techniques like RNA sequencing (RNA-Seq) or microarray analysis, provides a global view of RNA abundance, revealing changes in rpoC2 transcript levels under different conditions or developmental stages. oup.comnih.govthermofisher.commdpi.com Translatomics, particularly ribosome profiling (Ribo-seq), goes a step further by capturing mRNA molecules actively being translated by ribosomes, offering insights into translational efficiency. nih.govmdpi.comcd-genomics.com

Studies utilizing these methods have investigated the expression of plastid genes, including rpoC2, during processes such as fruit development and chloroplast-to-chromoplast differentiation. For instance, research in tomato fruit development showed that while many plastid genes exhibited minor changes in RNA accumulation, rpoC2 tended to be upregulated during differentiation. oup.com Integrating transcriptomics and translatomics data allows researchers to assess the relative contributions of RNA metabolism and translation to the regulation of plastid gene expression. oup.com Translatomic analysis can reveal significant changes in translation efficiency that are not always reflected in transcript abundance, highlighting the importance of studying gene regulation at the translational level. nih.govcd-genomics.com

Structural Modeling and Bioinformatics for Domain Analysis

Structural modeling and bioinformatics play a crucial role in understanding the structure, function, and evolutionary relationships of the rpoC2 protein. Bioinformatics tools are used to analyze the amino acid sequence of rpoC2, identify conserved domains, predict secondary and tertiary structures, and model potential interactions with other proteins or nucleic acids. preprints.orgysu.amscispace.comembl.orgnih.gov

Analysis of rpoC2 sequences from different organisms can provide insights into its evolutionary history and conserved functional regions. scispace.commicrobiologyresearch.org Structural modeling techniques can predict the three-dimensional structure of rpoC2 or its domains, which helps in understanding how mutations might affect protein folding, stability, or interaction with other components of the PEP complex. preprints.orgoup.com For instance, structural analysis has been used to investigate the impact of RNA editing events on the transmembrane regions of rpoC2 proteins. preprints.org Bioinformatics also aids in identifying potential post-translational modification sites that could regulate rpoC2 activity. udel.edu

Genetic Transformation and Mutant Line Development

Genetic transformation and the development of mutant lines are fundamental approaches to study the in vivo function of rpoC2. By altering the rpoC2 gene in plants, researchers can observe the resulting phenotypic changes and deduce the protein's role in specific processes. Techniques include targeted gene deletion, insertion, or mutagenesis using methods like CRISPR/Cas9 or T-DNA insertion. maxapress.comnih.govnih.gov

Mutations in rpoC2 have been shown to impair chloroplast development, often leading to pigment-deficient phenotypes such as albinism or variegated leaves. oup.commaxapress.comnih.govbohrium.compnas.orgmdpi.com Developing transgenic lines expressing altered versions of rpoC2 or complementing mutant lines with wild-type or modified rpoC2 genes helps to confirm the role of the gene and investigate the importance of specific protein domains or residues. nih.gov These mutant lines serve as valuable resources for further molecular and cellular analyses to understand the downstream effects of altered rpoC2 function.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Profiling

Quantitative Real-Time PCR (qRT-PCR) is a sensitive and widely used technique for quantifying the mRNA levels of specific genes, including rpoC2. thermofisher.comresearchgate.netnih.govmdpi.comnih.govnih.govthermofisher.comqiagen.com This method involves converting RNA to complementary DNA (cDNA) and then amplifying specific cDNA sequences using PCR in the presence of fluorescent dyes or probes that allow for real-time monitoring of product accumulation.

qRT-PCR provides a precise measurement of rpoC2 transcript abundance under different experimental conditions, such as varying light regimes, stress treatments, or developmental stages. nih.govmdpi.com It is often used to validate gene expression changes observed in transcriptomic studies or to analyze the expression of rpoC2 in specific mutant lines. nih.govmdpi.com Proper normalization using stable reference genes is crucial for accurate quantification in qRT-PCR experiments. nih.govthermofisher.com

Electron Microscopy for Subcellular Phenotyping

Electron microscopy, particularly Transmission Electron Microscopy (TEM), is a powerful technique for visualizing the ultrastructure of cellular organelles, such as chloroplasts, at high resolution. nih.govmdpi.comresearchgate.netnih.govlifeasible.combiorxiv.org This allows researchers to examine the morphological consequences of altered rpoC2 function on chloroplast development and organization.

Studies using TEM on rpoC2 mutants have revealed aberrant chloroplast development, including defects in thylakoid membrane formation and granum stacking. nih.govmdpi.com These observations provide visual evidence of the importance of rpoC2 and the PEP complex for the proper formation and structure of the photosynthetic machinery within chloroplasts. mdpi.com Correlative light and electron microscopy can also be used to link dynamic processes observed in live cells with high-resolution ultrastructural information. nih.govbiorxiv.org

Q & A

What experimental approaches are recommended for identifying functional mutations in the rpoC2 gene?

To study mutations in rpoC2, employ a combination of PCR amplification with gene-specific primers followed by Sanger sequencing to detect deletions or substitutions. For example, in Clivia miniata mutants, researchers amplified rpoC2 fragments from both wild-type and variegated leaves, revealing a 425-bp deletion linked to albinism . Pair this with chloroplast genome sequencing to confirm heteroplasmy (coexistence of wild-type and mutant alleles) in chimeric tissues. Validate findings using InterPro domain analysis to assess structural impacts on critical regions like the funnel or pore domains .

How can structural modeling elucidate the functional consequences of rpoC2 mutations?

Use homology modeling tools (e.g., Phyre2) to predict tertiary structure changes caused by mutations. For instance, modeling RpoC2 against the Thermus thermophilus RNA polymerase β’ subunit (PDB ID: 1IW7) revealed conserved folds (RMSD: 0.93 Å), highlighting disruptions in DNA-binding regions when mutations occur. Visualize models with PyMol to identify steric clashes or domain dislocations . This approach is critical for linking mutations (e.g., Leu11-Thr349 deletions) to impaired plastid transcription .

What strategies resolve contradictions in rpoC2 mutation phenotypes across plant species?

Discrepancies (e.g., lethal albinism vs. viable variegation) often stem from heteroplasmy levels or tissue-specific expression . Design experiments comparing mutant allele segregation across developmental stages using qPCR or digital droplet PCR . For example, Clivia miniata studies showed that heteroplasmic cells produce variegated leaves, while homoplasmic mutants cause lethality . Additionally, use transcriptomics to correlate rpoC2 mutation load with photosynthetic gene expression (e.g., psbA, rbcL) .

How is rpoC2 utilized as a phylogenetic marker in the genus Erica?

Leverage nucleotide sequence variability in rpoC2 for phylogenetics. Analyze parsimony-informative (PI) sites and transition/transversion ratios. In Erica, rpoC2 exhibits higher PI values than rpoA or rpoC1, making it suitable for resolving closely related species. Use MAFFT v7 for alignment and RAxML for tree construction, ensuring gaps are treated as missing data . Validate topology robustness with bootstrap analysis (>70% support) .

What controls are essential when designing heteroplasmy studies for rpoC2 mutants?

Include:

  • Wild-type and homoplasmic mutants as negative/positive controls.
  • Mixed-template PCRs to detect cross-contamination.
  • Restriction digest assays (e.g., using enzymes targeting mutation sites) for quantitative allele frequency analysis .
  • Replicate sampling from multiple tissue regions to account for stochastic allele distribution.

How do researchers validate the plastid-specific transcriptional role of rpoC2?

Combine knockout mutants with run-on transcription assays to measure plastid gene activity. For example, in albino mutants, reduced transcription of rbcL and psaB confirms rpoC2’s role in PEP-dependent genes. Use northern blotting or RT-qPCR to compare transcript levels between wild-type and mutants. Correlate findings with chlorophyll fluorescence (Fv/Fm) to assess photosynthetic efficiency .

What bioinformatics pipelines are recommended for comparative analysis of rpoC2 across taxa?

Sequence retrieval : Use NCBI’s RefSeq or PLAZA for orthologous sequences.

Alignment : MAFFT with G-INS-i algorithm for high accuracy .

Domain annotation : InterProScan to identify conserved motifs (e.g., RNA polymerase β’ subunits).

Positive selection analysis : Apply CodeML (PAML suite) to detect dN/dS ratios >1 in specific clades .

Visualization : Generate sequence logos with WebLogo to highlight variable regions .

How to address low confidence in rpoC2 homology modeling?

If Phyre2 returns low-confidence regions (e.g., residues 350–1124 in RpoC2), use ab initio modeling (RosettaFold) or cryo-EM data (if available). Cross-validate with circular dichroism to confirm secondary structure predictions. Alternatively, perform site-directed mutagenesis on unresolved regions and test for functional deficits via in vitro transcription assays .

What methodologies quantify rpoC2 expression dynamics during plastid development?

Use time-course RNA-seq with samples collected at key developmental stages (e.g., etiolation to greening). Normalize data to housekeeping genes (e.g., rpoB). Pair with western blotting using anti-RpoC2 antibodies to measure protein turnover. For spatial resolution, apply laser-capture microdissection to isolate chloroplasts from specific cell layers .

How to reconcile conflicting phylogenetic signals from rpoC2 vs. nuclear markers?

Apply congruence tests (e.g., Incongruence Length Difference) to assess topological conflicts. If incongruence persists, consider horizontal gene transfer or incomplete lineage sorting as factors. Use BUCKy to generate concordance trees integrating multi-locus data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.